molecular formula C10H21BO2 B1338277 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 67562-20-3

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1338277
CAS No.: 67562-20-3
M. Wt: 184.09 g/mol
InChI Key: FHQMPOBQBLDZJE-UHFFFAOYSA-N
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Description

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H21BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

The primary target of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isobutylboronic acid pinacol ester, is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .

Mode of Action

This compound interacts with its targets, the arenes, through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule . This compound can be used as a reagent to borylate arenes .

Biochemical Pathways

The borylation of arenes by this compound affects the biochemical pathways of organic synthesis . The addition of a boron atom to the arene can lead to the formation of new compounds, such as fluorenylborolane . This can also lead to the synthesis of intermediates for generating conjugated copolymers .

Pharmacokinetics

Its physical properties such as its liquid form, density, and boiling point suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the borylation of arenes, leading to the formation of new compounds such as fluorenylborolane . It can also lead to the synthesis of intermediates for generating conjugated copolymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be moisture-sensitive , suggesting that its stability and efficacy may be affected by humidity levels in the environment .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of various therapeutic kinase and enzymatic inhibitors . This suggests that it may interact with enzymes and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to be used in the synthesis of various therapeutic kinase and enzymatic inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of isobutylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at room temperature to moderate temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes borylation reactions, where it acts as a boron source to form carbon-boron bonds. It can also participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds .

Common Reagents and Conditions:

Major Products: The major products of these reactions are organoboron compounds, which can be further transformed into various functionalized organic molecules through subsequent reactions such as Suzuki-Miyaura coupling .

Scientific Research Applications

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific isobutyl group, which can influence the steric and electronic properties of the compound, leading to distinct reactivity patterns compared to other similar boron compounds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQMPOBQBLDZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542086
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67562-20-3
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67562-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50.13 g (0.494 mol) of 2-methylpropylboronic acid in 300 mL of ether, prepared by a procedure substantially similar to the foregoing, was contacted with 112.63 g (0.494 mol) of pinacol hexahydrate and stirred for 24 hours. At the end of this period, the resulting reaction mixture was diluted with 500 mL of hexane. A top layer formed which was separated from the rest of the mixture and contacted with 18 mL of water. After stirring for 15 minutes, 9.52 g of a solid separated, which was removed by filtration. The remaining hexane layer was dried over Na2SO4 and residual solvent was removed by evaporation. The remaining material was then distilled using a 6" spinning band distillation column, to obtain 43.98 g (0.239 mol, 48.4%) of an oil, bp: 65°-72°/13 mm, 1H NMR (90 MHz, CDCl3): δ0.65 (d, J=6.6 Hz, 2), 0.93 (d, J=6.6 Hz, 6), 1.25 (s, 12), 1.86 (hep, J=6.6 Hz, 1); Anal. Calcd. for C10H21O2B: C, 65.25; H, 11.50; B, 5.87; Found: C, 65.07, H, 11.52; B, 6.01.
Quantity
50.13 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
112.63 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
48.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Isobutylboronic acid pinacol ester in the research presented?

A1: The research by García-Ruiz et al. [] employs Isobutylboronic acid pinacol ester as a reagent in a novel homologation reaction. This reaction utilizes lithiated primary alkyl carbamates to effectively increase the carbon chain length of boronic esters. Specifically, the study demonstrates the successful homologation of Isobutylboronic acid pinacol ester, showcasing its potential as a versatile building block in organic synthesis.

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